molecular formula C16H14N4O3S B2382375 (2-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-68-6

(2-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2382375
CAS No.: 851807-68-6
M. Wt: 342.37
InChI Key: XIYBVJVKCVTGII-UHFFFAOYSA-N
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Description

The compound "(2-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 2-nitrophenyl group linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a pyridin-3-ylmethylthio moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (pyridine) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(2-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(13-5-1-2-6-14(13)20(22)23)19-9-8-18-16(19)24-11-12-4-3-7-17-10-12/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYBVJVKCVTGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a nitrophenyl group, a pyridine moiety linked through a thioether, and an imidazole ring. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency in some cases .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A-4310.5
Jurkat0.3
MCF-7 (Breast)0.8

Antimicrobial Activity

The compound also demonstrated promising antimicrobial properties. It was effective against Leishmania donovani and Mycobacterium tuberculosis, showcasing its potential as an antiparasitic and antitubercular agent. The mechanism appears to involve disruption of cellular processes in these pathogens, although further studies are needed to elucidate the exact pathways involved .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Leishmania donovani1.0 µg/mL
Mycobacterium tuberculosis0.5 µg/mL

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Molecular dynamics simulations suggest that it binds effectively to proteins involved in apoptosis regulation, such as Bcl-2, through hydrophobic interactions and hydrogen bonding . This interaction may trigger apoptotic pathways leading to cancer cell death.

Case Studies

A recent case study involving the administration of this compound in an animal model showed a marked reduction in tumor size compared to control groups. The study also noted minimal toxicity, suggesting that the compound could be developed into a safer alternative for cancer therapy .

Comparison with Similar Compounds

(4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone

  • Structural Similarities: Both compounds share a nitroaryl-methanone core and a thioether-linked 4,5-dihydroimidazole ring.
  • Key Differences :
    • Nitro Group Position : The para-nitro substitution in this compound (vs. ortho-nitro in the target) may alter electronic effects and steric hindrance .
    • Thioether Substituent : The 3-(trifluoromethyl)benzyl group introduces strong electron-withdrawing CF₃, contrasting with the pyridin-3-ylmethyl group’s aromatic nitrogen, which could enhance hydrogen bonding .
  • Physicochemical Data: Property Target Compound (Estimated) 4-Nitrophenyl Analog Molecular Formula C₁₆H₁₄N₄O₃S C₁₈H₁₄F₃N₃O₃S Molecular Weight ~354.38 g/mol 409.38 g/mol Key Functional Groups Pyridine, ortho-NO₂ CF₃, para-NO₂

Chalcone Derivatives with Benzoimidazole-Pyrazole Cores

  • Example: (3-(1H-Benzo[d]imidazol-2-yl)-5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone .
  • Comparison :
    • Heterocyclic Core : The pyrazole-dihydroimidazole hybrid in the target contrasts with the benzoimidazole-pyrazole system here.
    • Synthetic Routes : Both use condensation reactions with amines or hydrazines, but the target’s pyridinylmethylthio group may require specialized thiol-alkylation steps .
  • Biological Relevance : Benzoimidazole derivatives often exhibit antimicrobial activity, suggesting the target’s pyridine moiety could similarly modulate biological interactions .

Thieno[2,3-b]thiophene-Based Methanones

  • Example: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) .
  • Spectroscopic Data: IR and NMR profiles for compound 7b (e.g., C=O stretch at 1720 cm⁻¹, aromatic δ 7.3–7.6 ppm) provide benchmarks for verifying the target’s structure .

2,4,5-Triphenylimidazole Derivatives

  • Example : 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole .
  • Comparison: Substituent Effects: Triphenylimidazoles with electron-withdrawing groups (e.g., Cl, NO₂) show reduced melting points compared to electron-donating groups (e.g., OCH₃), suggesting the target’s ortho-NO₂ may lower its thermal stability .

Implications of Structural Variations

Electronic and Steric Effects

  • Thioether Linkers : Pyridinylmethylthio groups may enhance solubility in polar solvents compared to hydrophobic CF₃ or arylthio substituents .

Q & A

Q. What are the recommended synthesis strategies for this compound, and how can structural modifications be incorporated?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization. For example:

Imidazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones to generate the 4,5-dihydro-1H-imidazole scaffold.

Thioether linkage : Reaction of the imidazole intermediate with pyridin-3-ylmethyl thiols (or halides) to introduce the "(pyridin-3-ylmethyl)thio" group.

Methanone assembly : Coupling the 2-nitrophenyl moiety via Friedel-Crafts acylation or nucleophilic substitution.
Modifications (e.g., altering nitro groups or pyridine substituents) can be achieved by substituting reagents in Steps 1 or 2 .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR to confirm the imidazole ring, thioether linkage, and aromatic substituents.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of carbonyl (C=O) and nitro (NO2_2) groups.
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and bond angles .

Q. How should researchers initially assess its biological activity?

Begin with in vitro assays :

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
  • Antimicrobial activity : Test via broth microdilution against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293 or HeLa).
    Dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., clotrimazole for antifungals) are essential for validation .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives with varying substituents?

Yields depend on electronic and steric effects of substituents. For example:

Substituent (R)Yield RangeKey Factor
Electron-withdrawing (e.g., -NO2_2)25–35%Slow reaction kinetics due to reduced nucleophilicity
Electron-donating (e.g., -OCH3_3)40–50%Enhanced intermediate stability
Strategies:
  • Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
  • Optimize catalyst loading (e.g., Pd/C for coupling reactions).
  • Employ microwave-assisted synthesis to reduce reaction time .

Q. How should contradictory data in pharmacological studies be addressed?

Example contradiction: High in vitro activity but low in vivo efficacy. Resolution steps :

Bioavailability analysis : Measure solubility (logP) and metabolic stability (e.g., liver microsome assays).

Target engagement : Use CRISPR-edited cell lines to confirm specificity.

Comparative models : Parallel testing in zebrafish/murine models to assess interspecies variability .

Q. What methodologies are effective for designing SAR studies?

  • Variable substituent libraries : Synthesize analogs with modified pyridine, nitro, or thioether groups.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2.
  • Statistical analysis : Use multivariate regression to correlate substituent properties (Hammett constants, molar refractivity) with activity .

Q. What experimental frameworks are suitable for ecotoxicity assessment?

Adopt tiered testing per OECD guidelines :

Abiotic degradation : Hydrolysis/photolysis studies under varying pH/UV conditions.

Bioaccumulation : Measure logKow_{ow} and use zebrafish embryos to assess tissue uptake.

Trophic transfer : Expose Daphnia magna and track compound transfer to zebrafish.

Microbial toxicity : Use luminescent bacteria (Vibrio fischeri) for acute toxicity screening .

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